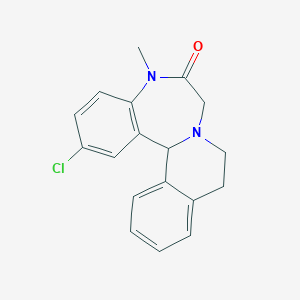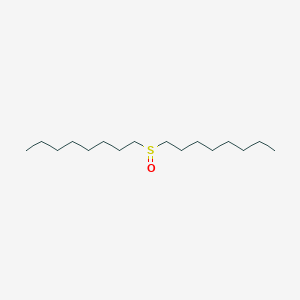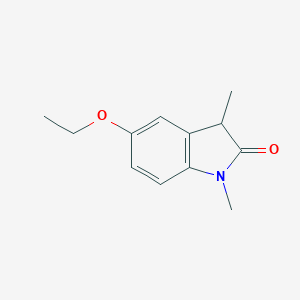
Clazolam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clazolam is a chemical compound belonging to the benzodiazepine class, specifically the tetrahydroisoquinobenzodiazepine subclass. It is known for its potent sedative and anxiolytic properties. The molecular formula of this compound is C18H17ClN2O, and it has a molecular weight of approximately 312.8 g/mol . This compound acts as a modulator of the gamma-aminobutyric acid receptor-ionophore complex, which plays a crucial role in its pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clazolam involves several steps, starting with the formation of the core benzodiazepine structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further modified to produce the desired benzodiazepine structure . The reaction conditions typically involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often relies on crystallization techniques to obtain the desired polymorphs of the compound. Crystallization from solutions or melts is governed by both thermodynamic and kinetic factors, requiring strict control of the crystallization conditions . Non-equilibrium crystallization techniques, such as rapid variable-temperature crystallization, are also employed to produce metastable modifications of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Clazolam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the benzodiazepine structure, altering its reactivity and pharmacological profile.
Major Products Formed: The major products formed from these reactions include various substituted benzodiazepines with altered pharmacological properties, which can be further studied for their therapeutic potential.
Applications De Recherche Scientifique
Clazolam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzodiazepines.
Biology: Investigated for its effects on gamma-aminobutyric acid receptors and its potential as a modulator of neurotransmitter activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Clazolam exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It binds to specific sites on the gamma-aminobutyric acid receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This action enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic outcomes .
Comparaison Avec Des Composés Similaires
Clazolam is unique among benzodiazepines due to its specific structure and pharmacological profile. Similar compounds include:
Clonazolam: A benzodiazepine with a similar mechanism of action but differing in its potency and duration of effects.
Cloxazolam: A long-acting benzodiazepine that acts as a prodrug, with pharmacologically active metabolites.
This compound stands out due to its unique tetrahydroisoquinobenzodiazepine structure, which contributes to its distinct pharmacological properties and potential therapeutic applications .
Propriétés
Numéro CAS |
10171-69-4 |
|---|---|
Formule moléculaire |
C18H17ClN2O |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
Clé InChI |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
SMILES canonique |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Key on ui other cas no. |
10171-69-4 10243-45-5 7492-29-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)






![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)



